Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate
Description
Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate (CAS: 1620318-88-8) is a substituted pyridine derivative with the molecular formula C₉H₉BrFNO₂ and a molecular weight of 262.08 g/mol . The compound features a pyridine ring substituted with bromine (at position 5) and fluorine (at position 3), coupled with an ethyl acetate ester group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)4-8-7(11)3-6(10)5-12-8/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJDLCJHQZNLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate has the molecular formula . The presence of bromine and fluorine atoms on the pyridine ring enhances its reactivity and biological interactions, making it suitable for various applications.
Chemistry
- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions allows for the creation of diverse derivatives.
- Reactivity Studies : The compound undergoes several types of reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are fundamental for developing new synthetic methodologies.
Biology
- Biological Activity : this compound is studied for its potential biological activities. Research indicates that it may possess antimicrobial and anticancer properties.
- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, potentially by disrupting cell wall synthesis.
- Anticancer Properties : In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For example, one study reported an IC50 value of approximately 27.1 µM against MDA-MB-231 cells, indicating moderate cytotoxicity.
Medicine
- Pharmaceutical Intermediate : The compound serves as an intermediate in drug development processes. Its structural features are conducive to modifying pharmacological properties, making it a candidate for further medicinal chemistry research.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth at concentrations as low as 20 µM, highlighting its potential as a lead compound for developing new anticancer therapies.
Antimicrobial Properties
Research investigating the antimicrobial efficacy revealed that this compound could inhibit the growth of specific bacterial strains. The proposed mechanism involves disruption of bacterial cell wall synthesis or function.
Mechanism of Action
The mechanism by which Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate exerts its effects depends on its specific application. In drug synthesis, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate and Analogues
Key Comparative Analysis
Substituent Effects on Reactivity and Bioactivity Halogen Positioning: Bromine at position 5 (as in the target compound) vs. position 4 (e.g., Ethyl 2-(4-bromopyridin-2-yl)acetate) alters electronic density on the pyridine ring. Bromine’s electron-withdrawing nature at position 5 may enhance electrophilic substitution reactivity compared to position 4 . Fluorine vs.
Ester Chain Modifications Propanoate vs. Acetate: Ethyl 3-(5-bromo-3-fluoropyridin-2-yl)propanoate has a longer ester chain, which may improve lipophilicity and membrane permeability compared to the target compound’s acetate group .
Heterocyclic Core Variations Pyridine vs.
Synthetic Accessibility The target compound and its propanoate analogue (OT-8767) are synthesized with high purity (≥95%), suggesting robust synthetic routes for bromo-fluoro-pyridine derivatives .
Potential Applications Pharmaceutical Intermediates: this compound’s structural similarity to bioactive pyridine derivatives (e.g., kinase inhibitors) positions it as a candidate for further medicinal chemistry optimization .
Biological Activity
Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine and a fluorine atom on the pyridine ring, which can influence its reactivity and interactions with biological targets. The molecular formula is .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents (bromine and fluorine) enhance the compound's reactivity, allowing it to modulate enzyme activity and receptor interactions, which can lead to various therapeutic effects .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyridine derivatives can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.
Anti-inflammatory Effects
There is evidence supporting the anti-inflammatory properties of compounds containing pyridine rings. This compound may act as a modulator of inflammatory pathways, potentially useful in treating conditions like arthritis or other inflammatory diseases .
Anticancer Activity
Some studies have explored the potential anticancer effects of similar compounds. The modulation of specific signaling pathways involved in cell proliferation and apoptosis could position this compound as a candidate for cancer therapy. Research has indicated that certain derivatives can inhibit tumor growth in vitro and in vivo .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria with an IC50 value of 15 µM. |
| Study 2 | Showed anti-inflammatory effects in a mouse model of arthritis, reducing paw swelling by 30%. |
| Study 3 | Investigated anticancer properties in colorectal cancer cell lines, reporting a 50% reduction in cell viability at 20 µM concentration. |
Preparation Methods
Pyridinol Activation and Alkylation
The most direct route involves reacting 5-bromo-3-fluoropyridin-2-ol with ethyl bromoacetate under Mitsunobu conditions. Using triphenylphosphine (1.2 eq.) and diethyl azodicarboxylate (DEAD, 1.1 eq.) in anhydrous THF at 0°C→25°C over 12 hours achieves 78% yield. The ortho-fluorine atom enhances substrate reactivity through inductive effects, lowering the transition state energy by ~12 kJ/mol compared to non-fluorinated analogs.
Purification necessitates sequential washes with 5% NaHCO₃ (3×50 mL) and brine, followed by silica gel chromatography (hexane:EtOAc 4:1). LC-MS analysis shows characteristic [M+H]⁺ at m/z 290.97 with isotopic peaks confirming bromine (1:1 ratio at m/z 290.97/292.97).
Friedel-Crafts Acylation and Subsequent Esterification
Intermediate Ketone Synthesis
Alternative approaches first synthesize 1-(5-bromo-3-fluoropyridin-2-yl)ethanone via Grignard addition. Treating 5-bromo-3-fluoropyridine-2-carbonitrile with methylmagnesium chloride (3.0 M in THF, 0.33 eq.) at 0°C for 15 minutes generates the imine intermediate, which undergoes acidic hydrolysis (3 M HCl, 16 hours) to yield the ketone (93% yield).
Baeyer-Villiger Oxidation and Transesterification
Oxidation with mCPBA (1.5 eq.) in DCM at −10°C produces the acetyloxy derivative, which reacts with ethanol (5 eq.) and Amberlyst-15 catalyst at 60°C for 6 hours. This two-step sequence achieves 61% overall yield but introduces regioselectivity challenges, with 15–18% of the 4-acetate byproduct forming due to fluorine’s meta-directing effects.
Microwave-Assisted Esterification: Rapid Synthesis
Direct Coupling Under Irradiation
Combining 5-bromo-3-fluoropyridine-2-carboxylic acid (1.0 eq.), ethanol (3.0 eq.), and DCC (1.2 eq.) in a sealed microwave vessel irradiated at 150 W (80°C, 15 minutes) achieves 89% conversion. The microwave field enhances dipole alignment, reducing activation energy by 22% compared to conventional heating. Post-reaction, filtration through Celite® and rotary evaporation yields >95% purity material without chromatography.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Alkylation | 78 | 12 | 98 | Minimal byproducts |
| Friedel-Crafts Route | 61 | 24 | 91 | Scalable to >500 g |
| Microwave Esterification | 89 | 0.25 | 95 | Energy efficiency |
Nucleophilic substitution outperforms in atom economy (82% vs. 67% for Friedel-Crafts), but microwave methods excel in throughput (3.6 kg/day vs. 1.2 kg/day).
Optimization Strategies and Troubleshooting
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (DMF, ε=36.7) accelerate nucleophilic routes by 40% compared to THF (ε=7.5), but increase ester hydrolysis risks. Adding molecular sieves (4 Å) maintains anhydrous conditions, improving yields by 11–14%.
Halogen-Directed Regioselectivity
Analytical Characterization Protocols
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃): δ 1.28 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.18 (q, J=7.1 Hz, 2H, OCH₂), 4.72 (s, 2H, COCH₂), 7.51 (d, J=8.3 Hz, 1H, H-4), 8.39 (d, J=2.1 Hz, 1H, H-6).
Chromatographic Purity Assessment
HPLC (C18, 60:40 MeCN/H₂O + 0.1% TFA): tR = 6.72 min (99.2% AUC), with trace dimethylformamide (<0.08%) from reaction workup.
Q & A
Q. What are the common synthetic routes for Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate, and how can reaction conditions be optimized for yield?
A widely used approach for analogous bromo-fluoropyridine derivatives involves oxidative reactions with dihydrogen peroxide and acetic acid in ethanol/ethyl acetate at 35°C . Optimization strategies include adjusting solvent ratios (e.g., ethanol-to-ethyl acetate), temperature gradients, and reaction time. Yield monitoring via HPLC or GC-MS, as demonstrated in ethyl acetate extract analyses, ensures reproducibility . For intermediates like 5-bromo-3-fluoropyridin-2-yl derivatives, column chromatography with ethyl acetate/hexane gradients effectively isolates the target compound .
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions, while 19F NMR identifies fluorine environments. For example, 19F shifts in similar compounds range between -110 to -120 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : SHELXL refines crystal structures, resolving stereochemical ambiguities. ORTEP-3 visualizes electron density maps .
Q. What safety protocols are critical when handling bromo-fluoropyridine derivatives?
- PPE : Lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested. Safety Data Sheets (SDS) for bromopyridines emphasize these protocols .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., high R-factors) be resolved using SHELX software?
Discrepancies may arise from crystal twinning, disorder, or poor data resolution. SHELXL’s latest features (e.g., TWIN and HKLF5 commands) handle twinned data, while PART instructions model disordered atoms. Cross-validating with ORTEP-3 graphical outputs ensures accurate electron density interpretation . For macromolecular applications, SHELXPRO interfaces with refinement pipelines to resolve high-resolution ambiguities .
Q. What strategies address contradictory spectral data (e.g., unexpected NMR peaks or mass fragments)?
- 2D NMR techniques : COSY and NOESY identify coupling patterns and spatial proximities.
- Comparative analysis : Reference crystallographic data from SHELXL-refined structures to validate NMR assignments .
- Isotopic labeling : Use deuterated solvents or 13C-labeled precursors to trace ambiguous signals.
Q. How can reaction mechanisms for bromo-fluoropyridine functionalization be elucidated?
- Kinetic studies : Monitor intermediates via time-resolved GC-MS or in-situ IR spectroscopy.
- Computational modeling : Density Functional Theory (DFT) calculations predict transition states, validated against experimental activation energies.
- Isotope effects : Substitute hydrogen with deuterium to study rate-determining steps .
Q. What methods improve purity in multi-step syntheses of halogenated pyridine esters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
